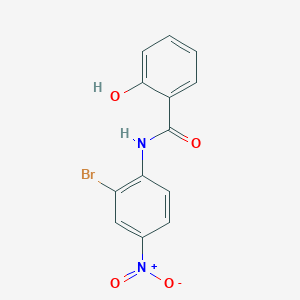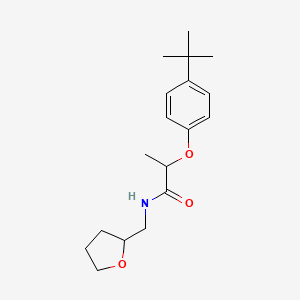![molecular formula C17H25IN2O5 B4146559 1-Ethyl-4-[3-(4-iodophenoxy)propyl]piperazine;oxalic acid](/img/structure/B4146559.png)
1-Ethyl-4-[3-(4-iodophenoxy)propyl]piperazine;oxalic acid
Overview
Description
1-Ethyl-4-[3-(4-iodophenoxy)propyl]piperazine oxalate is an organic compound with a complex structure that includes an iodophenoxy group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-[3-(4-iodophenoxy)propyl]piperazine;oxalic acid typically involves a multi-step process:
Formation of the iodophenoxy intermediate: This step involves the iodination of phenol to produce 4-iodophenol, which is then reacted with an appropriate alkylating agent to form 4-iodophenoxypropane.
Piperazine coupling: The 4-iodophenoxypropane is then coupled with 1-ethylpiperazine under suitable conditions, often involving a base such as potassium carbonate and a solvent like dimethylformamide.
Oxalate formation: The final step involves the reaction of the resulting compound with oxalic acid to form the oxalate salt.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-[3-(4-iodophenoxy)propyl]piperazine oxalate can undergo various chemical reactions, including:
Substitution reactions: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the ethyl group.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols, often under conditions such as reflux in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products:
Substitution reactions: Products depend on the nucleophile used, such as azido, cyano, or thiol derivatives.
Oxidation and reduction: Products include various oxidized or reduced forms of the original compound, potentially altering its pharmacological properties.
Scientific Research Applications
1-Ethyl-4-[3-(4-iodophenoxy)propyl]piperazine oxalate has several applications in scientific research:
Medicinal chemistry: It is investigated for its potential as a pharmacological agent, particularly in targeting specific receptors or enzymes.
Materials science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological studies: It can be used as a probe in biochemical assays to study the interactions of iodophenoxy derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-[3-(4-iodophenoxy)propyl]piperazine;oxalic acid involves its interaction with molecular targets such as receptors or enzymes. The iodophenoxy group may facilitate binding to specific sites, while the piperazine ring can modulate the compound’s overall pharmacokinetic properties. Pathways involved may include signal transduction cascades or metabolic processes influenced by the compound’s presence.
Comparison with Similar Compounds
- 1-ethyl-4-[3-(4-chlorophenoxy)propyl]piperazine oxalate
- 1-ethyl-4-[3-(4-bromophenoxy)propyl]piperazine oxalate
- 1-ethyl-4-[3-(4-fluorophenoxy)propyl]piperazine oxalate
Comparison:
- Uniqueness: The presence of the iodine atom in 1-Ethyl-4-[3-(4-iodophenoxy)propyl]piperazine;oxalic acid distinguishes it from its chloro, bromo, and fluoro analogs. Iodine’s larger atomic size and higher polarizability can significantly influence the compound’s reactivity and binding affinity.
- Reactivity: The iodinated compound may exhibit different reactivity patterns in substitution reactions compared to its halogenated counterparts, potentially leading to unique derivatives with distinct properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-ethyl-4-[3-(4-iodophenoxy)propyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23IN2O.C2H2O4/c1-2-17-9-11-18(12-10-17)8-3-13-19-15-6-4-14(16)5-7-15;3-1(4)2(5)6/h4-7H,2-3,8-13H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQFWHYGYIPFGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCCOC2=CC=C(C=C2)I.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25IN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(2-Iodophenoxy)ethyl]quinazolin-4-one](/img/structure/B4146477.png)
![2-{[5-(2-hydroxypropyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B4146481.png)
![6-chloro-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4146483.png)
![3-[(2-chloro-6-nitrobenzyl)thio]-5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B4146484.png)
![2-(4-tert-butylphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B4146486.png)



![1-[3-[4-(4-Ethylpiperazin-1-yl)butoxy]phenyl]ethanone;oxalic acid](/img/structure/B4146527.png)
![4-{N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-[(4-nitrophenyl)carbonyl]glycyl}phenyl furan-2-carboxylate](/img/structure/B4146535.png)
![7-[(3-Bromophenyl)-(pyridin-2-ylamino)methyl]-5-chloroquinolin-8-ol](/img/structure/B4146551.png)
![3-{[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]methyl}benzonitrile](/img/structure/B4146569.png)


